N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide: is a chemical compound characterized by the presence of a chloro-substituted dimethoxyphenyl group attached to a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloro and methoxy substituents on biological activity. It may serve as a model compound in pharmacological studies.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The cyclohexylacetamide moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Uniqueness: N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and may result in unique biological and chemical behaviors.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-11-6-4-3-5-7-11/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLBSAJDEWVFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2CCCCC2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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